molecular formula C8H4BrCl2F3 B1456794 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene CAS No. 1092461-07-8

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

Cat. No. B1456794
M. Wt: 307.92 g/mol
InChI Key: OAKBDJKNTUNRSH-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H5BrClF3 . It is also known as 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene” can be represented by the InChI code: 1S/C8H5BrClF3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene” are not available, benzene derivatives are known to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 273.48 .

Scientific Research Applications

  • Synthesis of Trifluoromethyl Ethers

    • Field: Organic Chemistry
    • Application: Trifluoromethyl ethers are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
    • Method: The procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary .
    • Outcome: The trifluoromethyl group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
  • Benzylic Brominations

    • Field: Organic Chemistry
    • Application: Benzylic brominations were performed by using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation in the presence of 2,2’-azobisisobutyronitrile, 1,1’-azobis(cyclohexanecarbonitrile), or benzoyl peroxide as the radical initiator .
    • Method: This system provides clean, rapid, and high-yielding reactions with replacement of conventional solvents, such as tetrachloromethane, by less-toxic (trifluoromethyl)benzene .
    • Outcome: Brominations of mono-, di-, or trimethylated aromatic and heterocyclic systems occur efficiently under photochemical conditions with NBS in the presence of 2,2’-azobisisobutyronitrile (AIBN), 1,1’-azobis(cyclohexanecarbonitrile) (ACCN), or benzoyl peroxide (BP) as a radical initiator in (trifluoromethyl)benzene .
  • Derivatization Reagent in Detection of Uracil in DNA

    • Field: Biochemistry
    • Application: 3,5-Bis(trifluoromethyl)benzyl bromide, a compound similar to “2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene”, is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
    • Method: The specific method of application is not provided in the source .
    • Outcome: The outcome of this application is not provided in the source .
  • Enantioselective Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

    • Field: Biochemistry
    • Application: 3,5-Bis(trifluoromethyl)benzyl bromide, a compound similar to “2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene”, is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
    • Method: The specific method of application is not provided in the source .
    • Outcome: The outcome of this application is not provided in the source .
  • Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence

    • Field: Materials Science
    • Application: 1,4-Bis(trifluoromethyl)benzene, a compound similar to “2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene”, was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
    • Method: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
    • Outcome: The derivative of 9,9-dimethyl-9-10-dihydroacridine and 1,4-bis(trifluoromethyl)benzene was found to be a promising blue TADF emitter with a high singlet charge transfer onset of 2.91 eV . This compound demonstrated cyan electroluminescence which is “insensitive” to the concentration of the emitter in the light-emitting layer .

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDJKNTUNRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203982
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene

CAS RN

1092461-07-8
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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